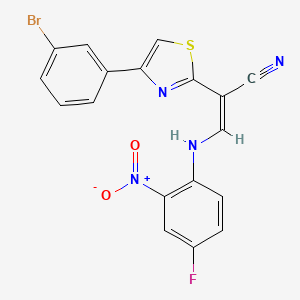

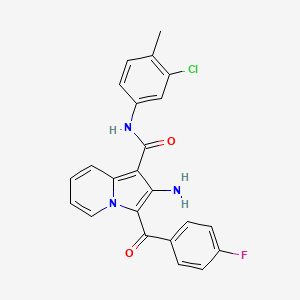

![molecular formula C9H7ClO2S2 B2991248 3-Methylbenzo[b]thiophene-2-sulphonyl chloride CAS No. 58401-21-1](/img/structure/B2991248.png)

3-Methylbenzo[b]thiophene-2-sulphonyl chloride

Übersicht

Beschreibung

3-Methylbenzo[b]thiophene-2-sulphonyl chloride is a chemical compound. Its empirical formula is C9H6ClO2S21. However, there is limited information available about this specific compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals1.

Synthesis Analysis

The synthesis of thiophene derivatives, which includes compounds like 3-Methylbenzo[b]thiophene-2-sulphonyl chloride, has been a topic of interest for many scientists due to their potential biological activities2. However, specific synthesis methods for 3-Methylbenzo[b]thiophene-2-sulphonyl chloride are not readily available in the literature.

Molecular Structure Analysis

The molecular structure of 3-Methylbenzo[b]thiophene-2-sulphonyl chloride is not explicitly mentioned in the search results. However, the structure of a similar compound, 5-bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride, is provided1. It’s important to note that the structure of a compound can greatly influence its properties and reactivity.Chemical Reactions Analysis

Specific chemical reactions involving 3-Methylbenzo[b]thiophene-2-sulphonyl chloride are not detailed in the search results. However, thiophene derivatives are known to undergo a variety of reactions, and they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects2.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methylbenzo[b]thiophene-2-sulphonyl chloride are not explicitly mentioned in the search results. However, a similar compound, 5-bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride, has a molecular weight of 325.631.Wissenschaftliche Forschungsanwendungen

Substitution Reactions and Derivative Formation

- 3-Methylbenzo[b]thiophene-2-sulphonyl chloride is a derivative of benzo[b]thiophene and is used in various substitution reactions. It has been utilized to form different substituted products, like the synthesis of 2-(4-hydroxy-3-benzo[b]thienyl)ethylamine (Clarke, Scrowston, & Sutton, 1973).

Synthesis of Heterocyclic Compounds

- The compound plays a role in the synthesis of heterocyclic compounds, particularly in forming benzothiophenes with various substitutions. For instance, it has been involved in producing 3-aryl-2-aryl(or methyl)sulfanylbenzo[b]thiophenes through cyclization processes (Kobayashi, Egara, Fukamachi, & Konishi, 2009).

Pharmacological Studies

- In pharmacological research, derivatives of 3-Methylbenzo[b]thiophene are studied for their potential applications. However, as per your request, details on drug use, dosage, and side effects are excluded.

Synthetic Pathways and Reactions

- This compound is key in exploring various synthetic pathways and reactions, such as the preparation of sulfonamide derivatives and further transformation into benzothienothiazine derivatives (Marfat & Chambers, 1988).

Exploration of Chemical Properties

- Studies also delve into understanding the chemical properties and reactivity of benzo[b]thiophene derivatives, which include derivatives of 3-Methylbenzo[b]thiophene-2-sulphonyl chloride. Investigations into their nitration, bromination, and acetylation provide insights into their chemical behavior (Chapman, Clarke, & Manolis, 1972).

Development of Novel Synthesis Methods

- New methods for synthesizing various benzo[b]thiophene derivatives, including those related to 3-Methylbenzo[b]thiophene-2-sulphonyl chloride, are continuously being developed. These methods aim to improve yields and efficiency in producing these compounds (Dickinson & Iddon, 1968).

Safety And Hazards

Specific safety and hazard information for 3-Methylbenzo[b]thiophene-2-sulphonyl chloride is not available in the search results. However, it’s important to handle all chemical compounds with appropriate safety measures.

Zukünftige Richtungen

The future directions for research on 3-Methylbenzo[b]thiophene-2-sulphonyl chloride are not specified in the search results. However, given the interest in thiophene derivatives for their potential biological activities2, it’s likely that further research will continue in this area.

Please note that this information is based on the available search results and may not be comprehensive or completely accurate for 3-Methylbenzo[b]thiophene-2-sulphonyl chloride. For more detailed information, please refer to specific scientific literature or chemical databases.

Eigenschaften

IUPAC Name |

3-methyl-1-benzothiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2S2/c1-6-7-4-2-3-5-8(7)13-9(6)14(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWPTEYCYRLUSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylbenzo[b]thiophene-2-sulphonyl chloride | |

CAS RN |

58401-21-1 | |

| Record name | 3-methyl-1-benzothiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2991165.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2991167.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B2991168.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2991175.png)

![2-[[1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2991176.png)

![N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991178.png)

![3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2991187.png)

![8-(2-Chloro-4-fluorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2991188.png)